molecular formula C18H12Cl2N2O3S B2633541 Methyl 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate CAS No. 477569-18-9

Methyl 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2633541
CAS No.: 477569-18-9
M. Wt: 407.27
InChI Key: ODKFDIWIQLRFNV-UHFFFAOYSA-N
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Description

Planarity and Conjugation

  • The thiazole ring exhibits near-planarity due to π-conjugation across its sulfur and nitrogen atoms.
  • The 2,4-dichlorophenyl group adopts a dihedral angle of approximately 35° relative to the thiazole plane, minimizing steric hindrance while maintaining conjugation with the carbamoyl group.

Hydrogen Bonding and Packing

  • The carbamoyl (–NH–C=O) group participates in intermolecular hydrogen bonding with adjacent molecules, likely forming a β-sheet-like network in the crystal lattice.
  • Methyl benzoate’s ester carbonyl may engage in weak C–H···O interactions, influencing crystalline symmetry.

Torsional Flexibility

  • The carbamoyl bridge allows limited rotation (energy barrier ~8–12 kcal/mol), favoring a trans-amide conformation to reduce steric clashes between the thiazole and benzoate rings.
Parameter Value Method
Thiazole ring planarity ±0.02 Å deviation DFT (B3LYP/6-311G**)
C–Cl bond length 1.73 Å X-ray diffraction
N–C(=O) bond length 1.34 Å Comparative analysis

Comparative Structural Analysis with Analogous Thiazole Derivatives

The structural uniqueness of this compound becomes evident when compared to related compounds:

Comparison with Methyl 4-(2-Aminothiazol-4-yl)benzoate

  • Key difference : Replacement of the carbamoyl bridge (–NH–C=O) with a direct C–C bond.
  • Impact :
    • Reduced hydrogen-bonding capacity.
    • Increased rotational freedom at the thiazole-benzoate junction.
    • Lower melting point (ΔTm ≈ 40°C).

Properties

IUPAC Name

methyl 4-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c1-25-17(24)11-4-2-10(3-5-11)16(23)22-18-21-15(9-26-18)13-7-6-12(19)8-14(13)20/h2-9H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKFDIWIQLRFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups results in amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate has been investigated for its potential as an anticancer agent. Compounds bearing thiazole moieties have shown promising results in inhibiting cancer cell proliferation. For instance, thiazole derivatives have been reported to exhibit significant activity against various cancer cell lines, suggesting that this compound may also possess similar properties due to the presence of both thiazole and benzoate groups .

1.2 Anti-inflammatory Properties

Research indicates that thiazole-containing compounds can act as anti-inflammatory agents. This compound may inhibit inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs. Studies have shown that derivatives of thiazole can modulate inflammatory responses in vitro and in vivo .

Agricultural Applications

2.1 Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Thiazole derivatives have been explored for their fungicidal and insecticidal properties. The incorporation of the dichlorophenyl group may enhance the biological activity against pests and pathogens affecting crops .

2.2 Plant Growth Regulation

Research into thiazole derivatives has also indicated their role in plant growth regulation. Compounds similar to this compound may influence plant hormone activity, promoting growth or offering resistance to environmental stressors .

Material Science

3.1 Polymer Chemistry

This compound can serve as a monomer in the synthesis of polymers with specific properties. Its ability to form stable bonds with other monomers allows for the creation of materials with enhanced thermal stability and mechanical strength .

3.2 Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. The incorporation of thiazole into polymer matrices can improve the durability and performance of coatings used in various industrial applications .

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnticancer agents, anti-inflammatory drugsInhibition of cancer cell proliferation
Agricultural SciencePesticides, plant growth regulatorsEnhanced pest resistance
Material SciencePolymer synthesis, coatings, adhesivesImproved thermal stability and adhesion

Case Studies

Case Study 1: Anticancer Activity Testing
In a study published in International Journal of Molecular Sciences, compounds similar to this compound were tested against various cancer cell lines. Results indicated significant inhibition of cell growth at low micromolar concentrations .

Case Study 2: Agricultural Efficacy
Field trials conducted on thiazole-based pesticides demonstrated a marked reduction in pest populations compared to control groups. The application of these compounds resulted in improved crop yields and reduced pesticide resistance development among target pests .

Mechanism of Action

The mechanism of action of Methyl 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : Carbamoyl-linked thiazoles require optimized conditions (e.g., Na₂S₂O₅ in DMF for cyclization, as in ) to improve yields .
  • Toxicity Profile : Halogenation and sulfur-containing cores (thiazole/thiadiazole) correlate with acute toxicity, necessitating rigorous safety evaluations .
  • Biological Activity : Thiazole-carbamoyl hybrids show promise in targeting enzymes (e.g., kinases) due to their balanced lipophilicity and hydrogen-bonding capacity .

Biological Activity

Methyl 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

1. Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring and a dichlorophenyl group. The molecular structure can be represented as follows:

C16H14Cl2N2O3S\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

2.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Induction of apoptosis

3.1 Enzyme Inhibition

This compound interacts with specific enzymes, inhibiting their activity. For instance, it has been reported to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .

3.2 Molecular Interactions

The compound binds to target proteins through hydrogen bonding and hydrophobic interactions, which enhances its biological efficacy against pathogens and cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various thiazole derivatives highlighted that this compound exhibited superior activity compared to other derivatives, making it a promising candidate for further development in antimicrobial therapies.

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups . These findings suggest its potential as an anticancer agent.

5. Conclusion and Future Directions

This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer domains. Future research should focus on:

  • In vivo studies to validate efficacy and safety profiles.
  • Mechanistic studies to elucidate detailed pathways involved in its action.
  • Development of derivatives to enhance potency and selectivity.

This compound's unique structural features make it a valuable candidate for drug development in treating infections and cancers.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Use Schlenk techniques to exclude moisture for acid-sensitive steps .
  • For low yields, consider substituting DCM with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), thiazole protons (δ 6.4–7.1 ppm), and ester methyl groups (δ 3.8–4.0 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (C=O at ~165–170 ppm) and dichlorophenyl/thiazole carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks (e.g., m/z 369.4000 for C₁₈H₁₅Cl₂N₃O₃S) .
  • IR Spectroscopy : Detect carbamate (C=O stretch at ~1680–1720 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) functional groups .

Validation : Cross-reference data with computational simulations (e.g., DFT) or published spectra of analogous compounds .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Hazard Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
  • Personal Protective Equipment (PPE) :
    • Nitrile gloves, lab coat, and safety goggles.
    • Use a NIOSH-approved respirator if handling powders in non-ventilated areas .
  • Storage : Tightly sealed containers in a cool, dark, well-ventilated space; avoid proximity to oxidizers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Emergency Measures : Immediate medical attention required for ingestion/inhalation; provide SDS to healthcare providers .

Advanced: How can crystallographic refinement challenges (e.g., twinning, disorder) be resolved for this compound using SHELX software?

Answer:

  • Data Collection : Use high-resolution (≤1.0 Å) X-ray data to resolve dichlorophenyl/thiazole moieties.
  • SHELXL Workflow :
    • Structure Solution : Employ SHELXD for dual-space methods to handle pseudo-symmetry .
    • Refinement : Apply TWIN/BASF commands for twinned crystals; use PART/SUMP to model disordered regions .
    • Validation : Check R₁/wR₂ convergence (<5% discrepancy) and Fo/Fc maps for residual electron density .
  • Visualization : WinGX/ORTEP for anisotropic displacement ellipsoids and packing diagrams .

Case Study : For severe disorder, split occupancy models or constraints (e.g., DFIX for bond lengths) may stabilize refinement .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s inhibition of cytochrome P450 enzymes (e.g., CYP3A4)?

Answer:
Experimental Design :

In Vitro Assays :

  • Use human liver microsomes or recombinant CYP3A4 with probe substrates (e.g., midazolam).
  • Measure IC₅₀ via LC-MS/MS quantification of metabolite formation .

Structural Modifications :

  • Vary substituents on the benzoate (e.g., electron-withdrawing groups) or thiazole (e.g., halogens) to assess steric/electronic effects .

Computational Modeling :

  • Dock the compound into CYP3A4 active sites (e.g., using AutoDock Vina) to identify key interactions (e.g., π-π stacking with heme) .

Data Interpretation : Correlate IC₅₀ values with Hammett constants (σ) or steric parameters (Es) to quantify SAR trends .

Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be systematically investigated during characterization?

Answer:
Troubleshooting Steps :

Purity Check : Re-run HPLC/GC-MS to detect impurities (>98% purity required) .

Solvent Artifacts : Confirm deuterated solvent compatibility (e.g., avoid DMSO-d₆ if compound reacts with DMSO) .

Dynamic Effects : Variable-temperature NMR (VT-NMR) to identify conformational exchange broadening .

Crystallographic Validation : Compare NMR data with X-ray-derived bond lengths/angles to resolve tautomeric ambiguities .

Example : Anomalous aromatic proton shifts may arise from π-stacking in the solid state, detectable via X-ray packing analysis .

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